molecular formula C11H11BrN2O3 B13583786 1-(5-Bromo-2-methoxy-phenyl)hexahydropyrimidine-2,4-dione

1-(5-Bromo-2-methoxy-phenyl)hexahydropyrimidine-2,4-dione

Cat. No.: B13583786
M. Wt: 299.12 g/mol
InChI Key: YPSZUGFPJXCVFU-UHFFFAOYSA-N
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Description

The compound features a hexahydropyrimidine core fused with a substituted phenyl ring (5-bromo-2-methoxy), which confers unique electronic and steric properties. This structure is synthesized via nucleophilic substitution or coupling reactions, as inferred from analogous pyrimidine derivatives described in the literature .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-bromo-2-methoxyphenyl)-1,3-diazinane-2,4-dione typically involves multiple steps, starting with the bromination of 2-methoxyphenol to produce 5-bromo-2-methoxyphenol . This intermediate is then subjected to further reactions to introduce the diazinane-dione moiety. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and subsequent reactions under controlled conditions to ensure consistency and efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(5-bromo-2-methoxyphenyl)-1,3-diazinane-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like bromine for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

1-(5-bromo-2-methoxyphenyl)-1,3-diazinane-2,4-dione has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-(5-bromo-2-methoxyphenyl)-1,3-diazinane-2,4-dione involves its interaction with molecular targets and pathways. The brominated aromatic ring and diazinane-dione moiety contribute to its binding affinity and reactivity with specific enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

The following analysis compares 1-(5-Bromo-2-methoxy-phenyl)hexahydropyrimidine-2,4-dione with structurally or functionally analogous compounds, focusing on substituents, synthetic routes, and biological relevance.

Structural Analogs in Medicinal Chemistry

Hexahydropyrimidine-2,4-dione Derivatives

  • 6-Phenyl-3-[2-(substituted-piperazinyl)ethyl]hexahydropyrimidine-2,4-diones (5a-n): These derivatives, synthesized with piperazinyl-ethyl and phenyl substituents, exhibit cytotoxic activity against cancer cell lines. The presence of a piperazine moiety enhances solubility and target interaction, whereas the hexahydropyrimidine core provides conformational stability.

Imidazolidine-2,4-dione Derivatives

  • 1-((S)-1-(3-Chloro-5-Fluoro-2-...-phenyl)ethyl)-imidazolidine-2,4-dione: Though distinct in core structure (imidazolidine vs. hexahydropyrimidine), this compound shares the 2,4-dione motif. It acts as a bradykinin B2 receptor antagonist for treating skin diseases, highlighting the therapeutic versatility of dione-containing scaffolds.

Functional Analogs in Agrochemicals

  • 5-Bromo-6-methyl-3-(1-methylpropyl)-2,4(1H,3H)-pyrimidinedione (Bromacil) :
    A herbicide with a pyrimidinedione core and bromo substituent. Unlike the target compound, bromacil lacks a methoxy group and features alkyl chains, which enhance soil persistence. The bromine atom in both compounds likely contributes to electrophilic reactivity, but the phenyl ring in the target compound may redirect bioactivity toward mammalian targets .

Key Observations:

Substituent Effects: The bromo-methoxy-phenyl group in the target compound increases steric bulk and lipophilicity compared to bromacil’s alkyl chains or the piperazinyl-ethyl groups in cytotoxic derivatives .

Synthetic Complexity :

  • The target compound’s synthesis likely involves coupling of a bromo-methoxy-phenyl amine with a hexahydropyrimidine precursor, akin to methods for related pyrimidines . Bromacil, in contrast, is synthesized via simpler alkylation steps .

Therapeutic Potential: While bromacil is agrochemically optimized, the target compound’s structure aligns more with cytotoxic or receptor-targeting agents, as seen in hexahydropyrimidine and imidazolidine derivatives .

Properties

Molecular Formula

C11H11BrN2O3

Molecular Weight

299.12 g/mol

IUPAC Name

1-(5-bromo-2-methoxyphenyl)-1,3-diazinane-2,4-dione

InChI

InChI=1S/C11H11BrN2O3/c1-17-9-3-2-7(12)6-8(9)14-5-4-10(15)13-11(14)16/h2-3,6H,4-5H2,1H3,(H,13,15,16)

InChI Key

YPSZUGFPJXCVFU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Br)N2CCC(=O)NC2=O

Origin of Product

United States

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